molecular formula C23H22N2O3 B12560072 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 195064-30-3

5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12560072
CAS No.: 195064-30-3
M. Wt: 374.4 g/mol
InChI Key: ALOGUFILAFCIGK-UHFFFAOYSA-N
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Description

5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound with the molecular formula C23H22N2O3 It is known for its unique structure, which includes an anthracene moiety linked to a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of anthracene derivatives with pyrimidine trione precursors. One common method involves the condensation of anthracene-9-carbaldehyde with a pyrimidine trione derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized anthracene derivatives with various substituents.

Scientific Research Applications

5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The anthracene moiety can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Anthracen-9-yl)methyl]-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-[(Anthracen-9-yl)methyl]-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-[(Anthracen-9-yl)methyl]-5-hexylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of an anthracene moiety and a butyl-substituted pyrimidine trione core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

195064-30-3

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

5-(anthracen-9-ylmethyl)-5-butyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H22N2O3/c1-2-3-12-23(20(26)24-22(28)25-21(23)27)14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13H,2-3,12,14H2,1H3,(H2,24,25,26,27,28)

InChI Key

ALOGUFILAFCIGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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